molecular formula C17H11BrN2O2 B12344438 6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

Cat. No.: B12344438
M. Wt: 355.2 g/mol
InChI Key: HBEHATBZXDUQJN-UHFFFAOYSA-N
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Description

6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a chromen-2-one core structure substituted with a bromo group and a 7-methylimidazo[1,2-a]pyridin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyridine with a suitable chromen-2-one derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the chromen-2-one moiety.

    2-Methylimidazo[1,2-a]pyridine: Similar core structure but different substituents.

    3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar brominated imidazo[1,2-a]pyridine structure.

Uniqueness

6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is unique due to the combination of the chromen-2-one and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

6-bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

InChI

InChI=1S/C17H11BrN2O2/c1-10-4-5-20-9-14(19-16(20)6-10)13-8-11-7-12(18)2-3-15(11)22-17(13)21/h2-9H,1H3

InChI Key

HBEHATBZXDUQJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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